molecular formula C11H10N2O2 B034603 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 105994-55-6

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B034603
M. Wt: 202.21 g/mol
InChI Key: YMSOQSQLQLWDQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and the use of different reagents to introduce specific substituents into the pyrazole ring. For instance, one study detailed the synthesis of hypoglycemic active pyrazole derivatives by reacting butanedione monoxime with substituted benzaldehyde, followed by cyclization and chlorination processes, highlighting the versatility in synthesizing pyrazole compounds with potential biological activities (Xing Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activities. The presence of the pyrazole ring, often substituted with various functional groups, impacts the compound's interaction with biological targets. Structural analysis techniques such as NMR, IR, and MS play a vital role in characterizing these compounds and elucidating their structure-activity relationships (Xing Liu et al., 2008).

Scientific Research Applications

  • Biological and Therapeutic Applications : A study by Viveka et al. (2016) revealed that 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative, has potential therapeutic applications.

  • Optical Limiting Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, another derivative, show potential as optical limiting materials for applications in lasers, as discussed by Chandrakantha et al. (2013).

  • Anticancer Therapy : 3-phenyl-1H-pyrazole derivatives are potential small molecular inhibitors for anticancer therapy, suitable for targeted therapy against various cancers, according to a study by Liu et al. (2017).

  • Antibacterial Agents : Compounds like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibit potent antibacterial properties, as found in research by Maqbool et al. (2014).

  • Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives can form mononuclear CuII/CoII coordination complexes, leading to 2D hydrogen-bonded networks, as explored by Radi et al. (2015).

  • Synthesis of New Compounds : Research by Yıldırım and Kandemirli (2006) demonstrates the successful conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides.

  • Supramolecular Networks : Studies like the one by Asma et al. (2018) have shown that certain derivatives form complex hydrogen-bonded framework structures.

  • Antifungal Activity : Derivatives like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibit significant antifungal activity against phytopathogenic fungi, as noted by Du et al. (2015).

  • Analgesic and Anti-inflammatory Agents : Some derivatives have been found to possess analgesic and anti-inflammatory properties with mild ulcerogenic potential, making them promising candidates for new drugs, as discussed by Gokulan et al. (2012).

  • Corrosion Inhibition : Derivatives like PZ-1 and PZ-2 are effective in inhibiting corrosion of N80 steel, particularly in acidic environments, as studied by Singh et al. (2020).

  • Cancer Treatment : An Aurora kinase inhibitor derived from these compounds may be useful in cancer treatment, as suggested by a study published in Molecular Cancer Therapeutics (ヘンリー,ジェームズ, 2006).

  • Stabilization of Complexes : Acetone selectively binds to the methyl group of pyrazole ester derivatives, stabilizing the complex through interactions, as explored by Tewari et al. (2014).

Future Directions

The future directions for “1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid” and similar compounds involve further exploration of their synthesis techniques and biological activity . The increasing popularity of pyrazoles in several fields of science suggests that they will continue to be a focus of research .

properties

IUPAC Name

1-methyl-3-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSOQSQLQLWDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546840
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

105994-56-7, 105994-55-6
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105994-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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